![molecular formula C20H26N2O3S B2461000 N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide CAS No. 946338-62-1](/img/structure/B2461000.png)
N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide” is a complex organic molecule. It contains an adamantane core, which is a type of diamondoid and a common motif in medicinal chemistry due to its high stability. Attached to this core is a carboxamide group, which is a common functional group in bioactive molecules. The molecule also contains a phenyl ring and an isothiazolidine ring, which is a five-membered ring containing sulfur and nitrogen .
Applications De Recherche Scientifique
Synthesis and Material Enhancement
- Polymer Synthesis: Research has focused on synthesizing new polyamides incorporating adamantyl moieties, which are notable for their medium inherent viscosities, high tensile strengths, elongation to break values, and initial moduli, along with glass transition temperatures ranging from 219–295°C. These polyamides exhibit remarkable thermal stability, with decomposition temperatures ranging from 388 to 435°C, depending on the atmosphere (air or N₂) (Chern, Shiue, & Kao, 1998).
Chemical Synthesis
- Synthesis of Adamantane Derivatives: The reaction of adamantane-1-carboxamides with oxalyl chloride has been explored to afford oxazoline and oxazolidine dione derivatives, showcasing the versatility of adamantane-based compounds in organic synthesis (Sasaki, Eguchi, & Toru, 1969).
Antimicrobial Applications
- Antimicrobial Activity: Some adamantane derivatives have been synthesized with potential antimicrobial applications, such as N-(2-Adamantyl)-N'-(5-arylhydrazono-6-methyl-4-oxopyrimidin-2-yl) guanidines, showing marked bacteriostatic effects against Staphylococcus aureus and Bacillus subtilis (Eisa, Tantawy, & El-kerdawy, 1990).
Advancements in Material Sciences
- High-Performance Polyamides: New adamantane-type cardo polyamides have been developed, demonstrating excellent solubility in polar solvents, high tensile strength and modulus, along with glass transition temperatures between 254–292°C. These polyamides have potential applications in high-performance materials due to their thermal stability and mechanical properties (Liaw, Liaw, & Chung, 1999).
Novel Synthetic Approaches
- Catalytic Synthesis: N-Aryl(benzyl)adamantane-1-carboxamides have been synthesized using phosphorus trichloride, showing efficient yields and showcasing the potential for novel synthetic routes involving adamantane derivatives (Shishkin et al., 2020).
Propriétés
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c23-19(20-11-14-7-15(12-20)9-16(8-14)13-20)21-17-3-1-4-18(10-17)22-5-2-6-26(22,24)25/h1,3-4,10,14-16H,2,5-9,11-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGBCUXGWUZHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2460917.png)
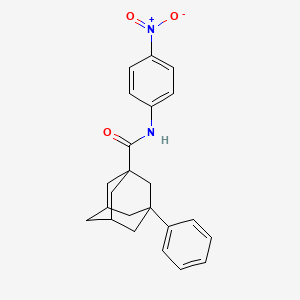
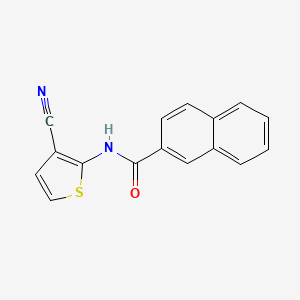
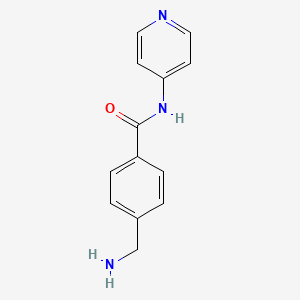
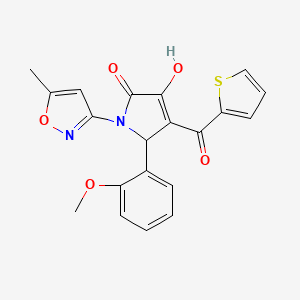
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2460927.png)
![N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide](/img/structure/B2460928.png)

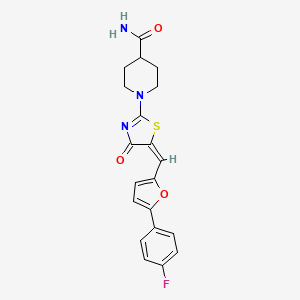

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2460936.png)
![N-(4-fluorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2460938.png)
![2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2460939.png)
![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2460940.png)